molecular formula C10H13NOS B8032685 6-(Cyclopentylsulfanyl)pyridin-3-OL

6-(Cyclopentylsulfanyl)pyridin-3-OL

Cat. No.: B8032685
M. Wt: 195.28 g/mol
InChI Key: ZYSVEWYRBBEKTK-UHFFFAOYSA-N
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Description

6-(Cyclopentylsulfanyl)pyridin-3-OL is a chemical compound that belongs to the class of pyridine derivatives Pyridine is a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclopentylsulfanyl)pyridin-3-OL can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of a suitable pyridine derivative with a cyclopentylsulfanyl reagent. The reaction typically requires a base, such as sodium hydride or potassium carbonate, and is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and scalable methods, such as continuous flow chemistry or the use of catalytic systems to enhance reaction rates and yields. The choice of method depends on factors like cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopentylsulfanyl)pyridin-3-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the cyclopentylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

6-(Cyclopentylsulfanyl)pyridin-3-OL has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Cyclopentylsulfanyl)pyridin-3-OL depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-3-OL: A simpler analog without the cyclopentylsulfanyl group.

    6-(Cyclopentylsulfanyl)pyridine: Lacks the hydroxyl group.

    Cyclopentylsulfanylbenzene: A benzene derivative with a cyclopentylsulfanyl group.

Uniqueness

6-(Cyclopentylsulfanyl)pyridin-3-OL is unique due to the presence of both the cyclopentylsulfanyl and hydroxyl groups on the pyridine ring

Properties

IUPAC Name

6-cyclopentylsulfanylpyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c12-8-5-6-10(11-7-8)13-9-3-1-2-4-9/h5-7,9,12H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSVEWYRBBEKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=NC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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